molecular formula C8H10N2O2 B2850708 Methyl 5-(aminomethyl)pyridine-2-carboxylate CAS No. 1229704-26-0

Methyl 5-(aminomethyl)pyridine-2-carboxylate

Cat. No.: B2850708
CAS No.: 1229704-26-0
M. Wt: 166.18
InChI Key: JNHVMTSSEFMSCD-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)pyridine-2-carboxylate is a pyridine derivative characterized by a methyl ester group at position 2 and an aminomethyl substituent at position 5 of the pyridine ring. This compound is commercially available from specialized suppliers such as Enamine Building Blocks and Aurora Building Blocks , highlighting its relevance in pharmaceutical and chemical research.

Properties

IUPAC Name

methyl 5-(aminomethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVMTSSEFMSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromomethyl-pyridine-2-carboxylic acid methyl ester with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes nucleophilic substitution under mild conditions. For example:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

    • Reagents : Benzaldehyde, acetone, or other carbonyl compounds.

    • Conditions : Room temperature, ethanol as solvent .

Reaction TypeReagents/ConditionsProductYield
Imine formationBenzaldehyde, EtOH, RTN-Benzylidene derivative~70%

Ester Hydrolysis

The methyl ester group hydrolyzes to the carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M), reflux, 12 hours.

  • Basic Hydrolysis : NaOH (2M), 80°C, 6 hours.

Hydrolysis TypeConditionsProductNotes
Acidic6M HCl, reflux, 12h5-(Aminomethyl)pyridine-2-carboxylic acidOptimal for acid-stable substrates
Basic2M NaOH, 80°C, 6hSame as aboveFaster but may degrade sensitive groups

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

  • To Nitrile : Using MnO₂ in dichloromethane (DCM) at 40°C.

  • To Nitro Group : Strong oxidants like KMnO₄ in acidic media (limited applicability due to competing ester hydrolysis).

Oxidizing AgentConditionsProductSelectivity
MnO₂DCM, 40°C, 24h5-(Cyanomethyl)pyridine-2-carboxylateHigh
KMnO₄H₂SO₄, 60°C, 6h5-(Nitromethyl)pyridine-2-carboxylateModerate

Condensation Reactions

The amine participates in multicomponent reactions (MCRs):

  • Hantzsch-like Reaction : With β-ketoesters and aldehydes to form polycyclic structures .

    • Example : Reacts with methyl acetoacetate and 3-formylchromone under ohmic heating to yield fused pyridine derivatives .

ComponentsConditionsMajor ProductYield
Methyl acetoacetate, aldehydeOhmic heating, 30 minChromeno[2,3-b]pyridine derivative48%

Salt Formation

The amine forms stable salts with acids, enhancing solubility:

  • Hydrochloride Salt : Reacts with HCl gas in ethanol .

  • Sulfate Salt : Treatment with H₂SO₄ in aqueous solution.

AcidConditionsProductApplication
HCl (gas)EtOH, 0°C, 2hDihydrochloride saltPharmaceutical formulations

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal ions:

  • Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol .

    • Stoichiometry : Ligand:Cu = 2:1.

    • Application : Catalyst for oxidation reactions.

Key Research Findings

  • Antimicrobial Derivatives : Condensation products exhibit activity against Staphylococcus aureus (MIC = 1.00 µg/mL).

  • Photodynamic Therapy (PDT) : Nitric oxide-releasing derivatives show promise in cancer treatment.

  • Industrial Scalability : Continuous flow processes improve yield in esterification and substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)pyridine-2-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds makes it a candidate for drug development.

Key Findings:

  • Antihypertensive Activity: Research indicates that derivatives of pyridinecarboxylic acids, including this compound, exhibit antihypertensive properties in animal models .
  • Biological Activity: Preliminary studies suggest antimicrobial and anticancer activities, indicating its potential for therapeutic applications.

Agrochemical Applications

The compound's biological activity extends to agrochemical formulations. Its ability to interact with various biological receptors suggests potential uses in developing herbicides and other agricultural chemicals.

Research Insights:

  • Interaction studies have shown binding affinities with biological targets involved in cellular signaling pathways, which are crucial for understanding its mechanism of action in agrochemical applications.

Case Studies

  • Antihypertensive Studies:
    • A study on substituted 5-amino-2-pyridinecarboxylic acids demonstrated their efficacy as antihypertensive agents in spontaneously hypertensive rats. Structural optimization led to the identification of several promising candidates for further testing in clinical settings .
  • Synthesis of Complex Molecules:
    • This compound has been utilized as a scaffold for synthesizing more complex molecules with desirable pharmacological properties. This includes the development of compounds with enhanced activity against specific biological targets.

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAminomethyl group on pyridine ringAntihypertensive, antimicrobial
5-Aminomethyl-6-chloropyridine-2-carboxylic acidChlorine substitution on pyridine ringAnticancer properties
5-Amino-2-pyridinecarboxylic acidCarboxylic acid functional groupAntihypertensive

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Methyl 5-Aminopyrimidine-2-Carboxylate
  • Structure: Replaces the pyridine ring with a pyrimidine ring, retaining the methyl ester at position 2 and an amino group at position 3.
  • Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may enhance interactions with biological targets like kinases or nucleic acids compared to pyridine-based analogs .
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
  • Structure : Features chloro and trifluoromethyl substituents at positions 3 and 5, respectively.
  • Such substitutions are common in agrochemicals and herbicides due to their resistance to metabolic degradation .
Methyl 5-(Dimethylamino)Pyridine-3-Carboxylate
  • Structure: Substitutes the aminomethyl group with a dimethylamino group at position 5 and shifts the ester to position 3.
  • Key Differences: The dimethylamino group is a stronger electron donor, increasing the basicity of the pyridine nitrogen. This could enhance solubility in acidic environments or influence binding to targets like ion channels .

Positional Isomerism and Ester Variations

Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
  • Structure : Incorporates an imidazo[1,2-a]pyridine fused ring system with an ethyl ester.
  • Key Differences: The fused ring system increases planarity and aromaticity, which may improve intercalation with DNA or proteins.
Methyl 2-Methylpyridine-3-Carboxylate
  • Structure : Shifts substituents to positions 2 (methyl) and 3 (ester).
  • Key Differences : Steric hindrance near the ester group may reduce enzymatic hydrolysis rates. Positional isomerism can drastically alter pharmacophore geometry, affecting target selectivity .

Heterocyclic Core Modifications

Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
  • Structure : Replaces pyridine with a pyrrolo[2,3-b]pyridine core, integrating a five-membered pyrrole ring.
  • Key Differences : The bicyclic system introduces conformational rigidity and additional hydrogen-bonding sites, making it valuable in kinase inhibitor design (e.g., for cancer therapeutics) .

Structural and Functional Implications

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., aminomethyl in the target molecule) exhibit higher nucleophilicity at the pyridine nitrogen, favoring protonation or coordination with metal ions. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, promoting reactions like nucleophilic aromatic substitution .
  • Steric Effects : Bulkier substituents (e.g., ethyl esters) near reactive sites can hinder access to enzymatic cleavage regions, altering metabolic stability .

Pharmacological Relevance

  • NMDA Receptor Modulation: Methyl 5-(aminomethyl)pyridine-2-carboxylate’s aminomethyl group may facilitate hydrogen bonding with GluN2B subunit residues, a trait shared with Ro 25–6981, a well-characterized NAM .
  • Solubility and Bioavailability : Methyl esters generally offer a balance between lipophilicity and hydrolytic stability, whereas ethyl esters (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) may prolong half-life in vivo .

Biological Activity

Methyl 5-(aminomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₁N₃O₂
  • Functional Groups : Aminomethyl and carboxylate ester
  • IUPAC Name : this compound

The presence of both the aminomethyl group and the carboxylate ester enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group may participate in hydrolysis reactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus3.08Norfloxacin4.0
Escherichia coli2.18Fluconazole8.0
Candida albicans3.00Amphotericin B1.0

Studies have shown that this compound exhibits stronger antimicrobial activity than some conventional treatments, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound showed significant cytotoxicity compared to reference drugs like bleomycin . The results are summarized below:

Compound IC50 (μM) Effect
This compound15.0Induces apoptosis
Bleomycin20.0Induces apoptosis

Case Studies

  • Ebola Virus Inhibition : In a study assessing various compounds for their antiviral activity against Ebola virus, this compound was included as part of a structure-activity relationship (SAR) analysis. It demonstrated moderate inhibition rates, suggesting a potential role in antiviral drug development .
  • Peptidomimetic Studies : The compound has also been utilized as a scaffold in peptidomimetic studies aimed at developing new therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for Methyl 5-(aminomethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?

this compound is synthesized via a three-step sequence:

  • Step 1 : Sulfonylation of the primary amine using halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Step 2 : Saponification of the methyl ester to the carboxylic acid using potassium hydroxide (KOH).
  • Step 3 : Amide coupling using EDCI/HOBt in DCM with TEA to activate the carboxylic acid . Critical parameters include solvent purity (anhydrous DCM), catalyst loading (stoichiometric TEA), and temperature (room temperature for coupling). Yields typically range from 50–70%, depending on the sulfonyl chloride’s steric bulk.

Q. Which analytical methods are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyridine ring and aminomethyl substitution.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]+^+).
  • IR Spectroscopy : To verify ester (C=O stretch at ~1720 cm1^{-1}) and amine (N–H stretch at ~3350 cm1^{-1}) functional groups .

Q. How does the aminomethyl substituent influence the compound’s reactivity compared to other pyridine derivatives?

The electron-donating aminomethyl group at the 5-position increases nucleophilic reactivity at the pyridine nitrogen, enabling selective functionalization (e.g., sulfonylation). This contrasts with electron-withdrawing groups (e.g., chlorine in Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate), which reduce basicity and hinder substitution reactions .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side products?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Coupling Reagents : Replace EDCI/HOBt with HATU for sterically hindered amines, improving coupling efficiency by 15–20% .
  • Temperature Control : Maintain reactions at 0–4°C to suppress racemization during amide bond formation.

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in enzyme inhibition assays (e.g., NMDA receptor binding) may arise from:

  • Purity Variability : Use HPLC to confirm >98% purity for biological testing.
  • Stereochemical Effects : Chiral HPLC or X-ray crystallography to verify configurations of amide derivatives .
  • Buffer Conditions : Phosphate-buffered saline (PBS) at pH 7.4 minimizes false positives caused by aggregation.

Q. What role does this compound play in designing NMDA receptor antagonists?

The compound serves as a key intermediate for synthesizing GluN2A-selective antagonists. Its aminomethyl group enables:

  • Hydrogen Bonding : Interaction with GluN2A’s Thr494^{494} residue.
  • Structural Flexibility : Facilitates conjugation with hydrophobic moieties (e.g., anthracene derivatives) to enhance blood-brain barrier permeability .

Methodological Notes

  • Handling Hygroscopicity : Store the compound under nitrogen at –20°C to prevent hydrolysis of the methyl ester.
  • Toxicity Mitigation : Use gloveboxes for sulfonylation steps due to the toxicity of benzenesulfonyl chlorides .

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